molecular formula C18H17O7+ B108428 Capensinidin CAS No. 19077-85-1

Capensinidin

Cat. No.: B108428
CAS No.: 19077-85-1
M. Wt: 345.3 g/mol
InChI Key: GYLVPQXQQPMCKK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Capensinidin is an O-methylated anthocyanidin, a type of water-soluble plant dye that exhibits a blue-red color. It is a 5-methoxy analog of malvidin and has been isolated from the plant Plumbago capensis

Mechanism of Action

Target of Action

Capensinidin is an O-methylated anthocyanidin . Anthocyanidins are a type of flavonoid, a class of compounds with potential antioxidant and health benefits. They are commonly found in fruits and vegetables, and contribute to the blue-red color of many fruits and flowers . .

Biochemical Pathways

Anthocyanidins like this compound are known to be involved in the regulation of oxidative stress and inflammation, suggesting that they may affect pathways related to these processes .

Pharmacokinetics

As a water-soluble compound , it is expected to have different pharmacokinetic properties compared to fat-soluble compounds. The impact of these properties on this compound’s bioavailability is currently unknown.

Result of Action

Anthocyanidins like this compound are known to have potential antioxidant and anti-inflammatory effects , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Capensinidin can be synthesized through the methylation of anthocyanidins. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent like methanol or ethanol and a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources like Plumbago capensis. The extraction process includes maceration of the plant material in a suitable solvent, followed by purification steps such as filtration, evaporation, and crystallization to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Capensinidin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinonoid intermediates, which can further react to form different oxidation products.

    Reduction: Reduction of this compound can lead to the formation of leucoanthocyanidins, which are colorless compounds.

    Substitution: The hydroxyl groups in this compound can undergo substitution reactions with different reagents to form derivatives with altered properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation Products: Quinonoid intermediates and other oxidized derivatives.

    Reduction Products: Leucoanthocyanidins.

    Substitution Products: Various substituted derivatives with modified functional groups.

Scientific Research Applications

Capensinidin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Malvidin
  • Delphinidin
  • Cyanidin

Capensinidin’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Biological Activity

Capensinidin, an O-methylated anthocyanidin derived from Plumbago capensis, has garnered attention for its potential biological activities. This compound is structurally characterized as a 5-methoxy analog of malvidin, which influences its color, stability, and biological properties. This article delves into the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential neuroprotective effects.

Overview of this compound

  • Chemical Structure : this compound is distinguished by two methoxy groups at the 5 and 7 positions of its A-ring, resulting in no free hydroxyl groups in these positions. This structural feature differentiates it from most naturally occurring anthocyanidins, affecting its stability and biological activity.
  • Source : It is primarily isolated from the plant Plumbago capensis, known for its vibrant blue-red pigment.

This compound's biological activities are attributed to its ability to modulate oxidative stress and inflammation pathways. The compound acts as an antioxidant, protecting cells from damage caused by free radicals. Additionally, it may influence various cellular processes through interactions with signaling pathways and gene expression.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related damage in cells. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various experimental models. This suggests a potential role in mitigating chronic inflammation associated with various diseases .

Neuroprotective Potential

In silico studies have indicated that this compound may serve as a promising candidate for neuroprotective therapies, particularly in the context of neurodegenerative diseases like Parkinson's disease. Computational docking studies revealed favorable binding interactions with target proteins involved in the disease's pathogenesis, suggesting a mechanism for its protective effects against neuronal damage .

Study on Hepatoprotective Activity

A study examining the hepatoprotective effects of extracts from Plumbago indica, which contains this compound, demonstrated significant reductions in liver enzymes (ALT and AST) and inflammatory markers in treated groups compared to controls. These findings support the compound's potential role in protecting liver function through its antioxidant properties .

Comparative Analysis of Anthocyanidins

A comparative study assessed various anthocyanidins, including this compound, for their antioxidant capacities. This compound showed comparable or superior activity relative to other well-known anthocyanidins like cyanidin and malvidin, highlighting its potential utility in therapeutic applications .

Data Table: Biological Activities of this compound

Activity Effect Reference
AntioxidantScavenges free radicals,
Anti-inflammatoryReduces TNF-α and IL-6 levels ,
NeuroprotectivePotential inhibitor for neurodegeneration,

Properties

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-13-6-10(19)7-14-11(13)8-12(20)18(25-14)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLVPQXQQPMCKK-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17O7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331604
Record name Capensinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19077-85-1
Record name Capensinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Capensinidin
Reactant of Route 2
Capensinidin
Reactant of Route 3
Capensinidin
Reactant of Route 4
Capensinidin
Reactant of Route 5
Capensinidin
Reactant of Route 6
Capensinidin
Customer
Q & A

Q1: What is unique about the structure of capensinidin compared to other anthocyanidins, and how does this impact its properties?

A1: this compound is a unique anthocyanidin because it possesses two methoxy groups at the 5 and 7 positions of its A-ring, resulting in no free hydroxyl groups in these positions []. This structural feature differentiates it from most other naturally occurring anthocyanidins, which typically have at least one free hydroxyl group in the A-ring. The presence of methoxy groups instead of hydroxyl groups prevents the formation of tautomeric quinonoidal bases (anhydrobases), which are commonly observed in other anthocyanins []. This structural difference might influence this compound's color, stability, and potential biological activity compared to other anthocyanidins.

Q2: What potential therapeutic benefits has this compound demonstrated in computational studies, and what mechanisms might be responsible for these effects?

A2: In silico docking studies have suggested that this compound may be a promising lead compound for developing treatments for neurodegenerative diseases like Parkinson's disease []. These studies showed that this compound exhibits favorable binding energies to target proteins involved in Parkinson's disease pathogenesis, comparable to known standard reference compounds []. While the exact mechanisms of action remain to be elucidated, it is plausible that this compound's ability to interact with these specific protein targets could contribute to its potential neuroprotective effects. Further research, including in vitro and in vivo studies, is necessary to confirm these initial computational findings and explore the therapeutic potential of this compound for neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.